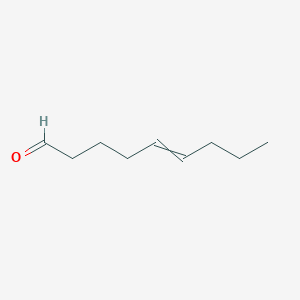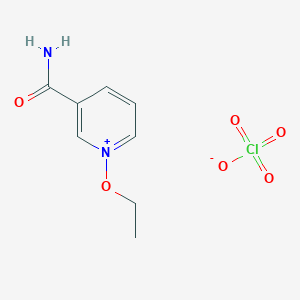![molecular formula C24H18N4O6 B14354572 (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione is a complex organic molecule characterized by multiple aromatic rings and hydrazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of hydrazine derivatives with aromatic aldehydes or ketones.
Cyclization Reactions: To form the cyclohexene ring structure.
Oxidation Reactions: To introduce the trione functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and hydrazine derivatives.
科学的研究の応用
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential anti-cancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用機序
The mechanism by which (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
- (E)-4-[(2,3,4-trihydroxyphenyl)hydrazinylidene]cyclohex-4-ene-1,2,3-trione
- (E)-6-[[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione
Uniqueness
The uniqueness of (6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione lies in its specific arrangement of hydrazinyl and trione groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H18N4O6 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione |
InChI |
InChI=1S/C24H18N4O6/c29-19-11-9-17(21(31)23(19)33)27-25-15-5-1-13(2-6-15)14-3-7-16(8-4-14)26-28-18-10-12-20(30)24(34)22(18)32/h1-12,25-27,29,31,33H/b28-18+ |
InChIキー |
UCCFSYYMXGWVON-MTDXEUNCSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N/N=C/3\C=CC(=O)C(=O)C3=O)NNC4=C(C(=C(C=C4)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NN=C3C=CC(=O)C(=O)C3=O)NNC4=C(C(=C(C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)

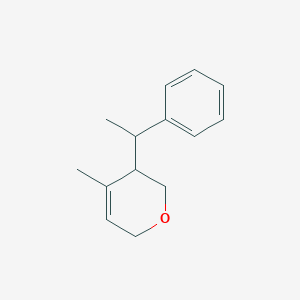
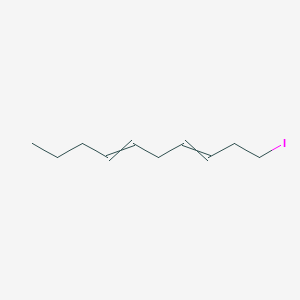
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
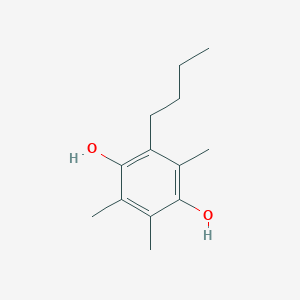
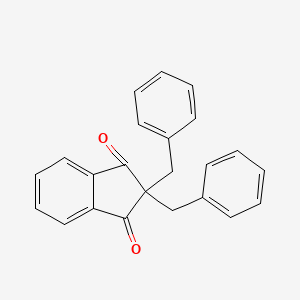
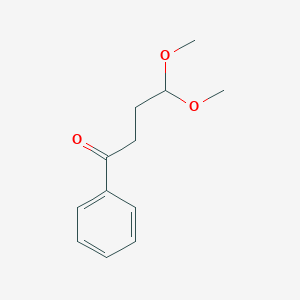
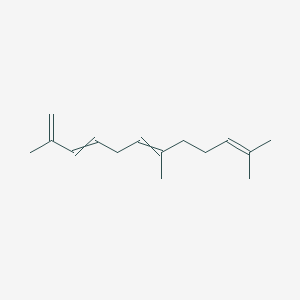
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
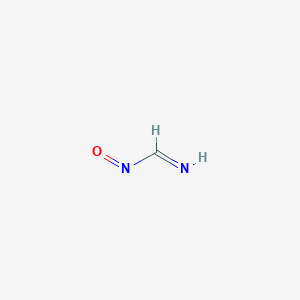
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
